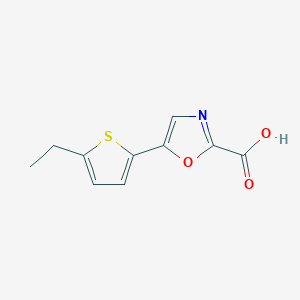
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process begins with the preparation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety and scalability . The use of stable reagents and packed reactors helps in maintaining consistent product quality and reducing the risk of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex oxazole derivatives .
Scientific Research Applications
5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophene-2-yl)oxazole: Shares a similar structure but lacks the ethyl group on the thiophene ring.
5-(Methylthiophen-2-yl)oxazole: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid distinguishes it from other similar compounds. This structural difference can influence the compound’s reactivity and interaction with biological molecules, potentially leading to unique properties and applications .
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-(5-ethylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-6-3-4-8(15-6)7-5-11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
SMHSWMXUDNIZRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


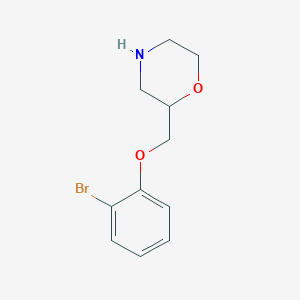


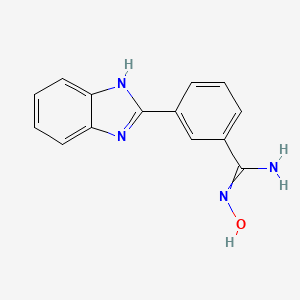



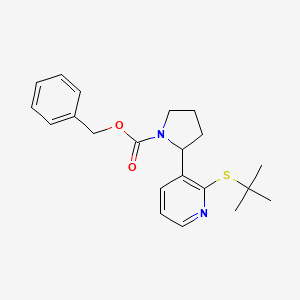
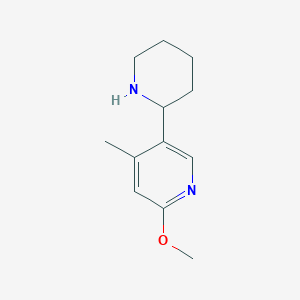

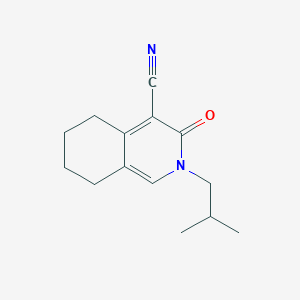
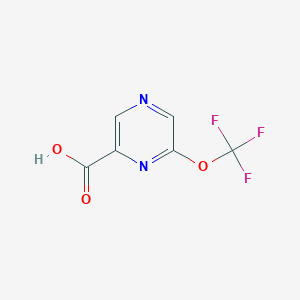

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
